N-(3-Formylquinolin-7-YL)acetamide

MAO-B Neurodegeneration Enzyme Inhibition

Sourcing a well-characterized, bifunctional quinoline scaffold with documented selectivity often delays SAR campaigns. N-(3-Formylquinolin-7-yl)acetamide (CAS 363135-51-7) resolves this with its 3-formyl/7-acetamide structure enabling regioselective derivatization. • MAO-B IC50=17,000 nM, >5.9× selectivity over MAO-A - ideal SAR starting point and counter-screen control. • 86.9% synthetic yield, purity ≥98%, full NMR/HPLC/LC-MS documentation. • Reactive formyl group for condensation, reduction, and parallel library synthesis. Standard global shipping under ambient conditions.

Molecular Formula C12H10N2O2
Molecular Weight 214.22 g/mol
Cat. No. B8652086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Formylquinolin-7-YL)acetamide
Molecular FormulaC12H10N2O2
Molecular Weight214.22 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC2=NC=C(C=C2C=C1)C=O
InChIInChI=1S/C12H10N2O2/c1-8(16)14-11-3-2-10-4-9(7-15)6-13-12(10)5-11/h2-7H,1H3,(H,14,16)
InChIKeyWKOACUPLDNIAMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Formylquinolin-7-YL)acetamide (CAS 363135-51-7) Molecular Properties and Research-Grade Specifications


N-(3-Formylquinolin-7-YL)acetamide is a quinoline-based heterocyclic compound bearing both a formyl group at position 3 and an acetamide moiety at position 7, with a molecular formula of C12H10N2O2 and a molecular weight of 214.22 g/mol [1]. The compound is supplied at a purity specification of NLT 98% . Its chemical structure, confirmed by NMR and HPLC , provides a bifunctional scaffold with both electrophilic (aldehyde) and hydrogen-bonding (amide) reactive handles, making it a versatile intermediate for medicinal chemistry derivatization and screening campaigns [1].

Why N-(3-Formylquinolin-7-YL)acetamide Cannot Be Substituted with Unsubstituted Quinoline-7-yl Analogs


Generic substitution with unsubstituted N-(quinolin-7-yl)acetamide analogs is scientifically inadvisable due to the critical role of the 3-formyl group in dictating both synthetic utility and biological target engagement. The electron-withdrawing 3-formyl substituent substantially enhances the electrophilicity of the quinoline core, enabling regioselective functionalization that is unattainable with the parent N-(quinolin-7-yl)acetamide scaffold . Furthermore, in enzyme inhibition contexts, the formyl group can participate in key hydrogen-bonding interactions within the active site, directly influencing inhibitory potency and isoform selectivity profiles [1]. Without this substitution, the compound's chemical reactivity and biological activity diverge significantly, rendering it unsuitable for applications requiring precise structure-activity relationship (SAR) continuity or specific target engagement [1].

Quantitative Differential Evidence: N-(3-Formylquinolin-7-YL)acetamide vs. Comparators


MAO-B Inhibition: 170-Fold Weaker Potency than High-Affinity Reference Inhibitors

In head-to-head in vitro enzyme assays conducted under identical conditions, N-(3-formylquinolin-7-yl)acetamide exhibits significantly weaker inhibition of human recombinant MAO-B (IC50 = 17,000 nM) [1] compared to the potent reference inhibitor deprenyl (IC50 = 0.49 µM, equivalent to 490 nM) [2].

MAO-B Neurodegeneration Enzyme Inhibition

MAO-A Selectivity: >5.9-Fold Selectivity Window for MAO-B Over MAO-A

Cross-study comparison reveals that N-(3-formylquinolin-7-yl)acetamide demonstrates a measurable selectivity profile for MAO-B (IC50 = 17,000 nM) [1] over MAO-A (IC50 > 100,000 nM) [1]. This contrasts with the non-selective reference compound clorgyline, which is a potent MAO-A inhibitor (IC50 = 0.004 µM) but shows negligible MAO-B activity under the same assay conditions [2].

MAO-A Isoform Selectivity Off-Target

Synthetic Yield: 86.9% Isolated Yield Achieved via Optimized Protocol

A published synthetic procedure reports an isolated yield of 86.9% for N-(3-formylquinolin-7-yl)acetamide . This yield is directly comparable to the yields reported for the broader class of 2-chloro-3-formylquinolines, which are typically obtained in moderate to good yields (15% to 64%) depending on substituent electronic effects .

Synthesis Yield Process Chemistry

Comparative Chemical Reactivity: Enhanced Electrophilicity for Selective Derivatization

The presence of the 3-formyl group in N-(3-formylquinolin-7-yl)acetamide imparts enhanced electrophilicity, enabling condensation reactions with primary amines to form imines and reduction to the corresponding alcohol using sodium borohydride . In contrast, the unsubstituted analog N-(quinolin-7-yl)acetamide (CAS 36164-42-8) lacks this reactive handle, rendering it unsuitable for the same set of derivatization reactions [1].

Medicinal Chemistry Chemical Probe SAR

Purity Specifications: Supplier-Validated 98%+ Purity with Full Analytical Documentation

N-(3-formylquinolin-7-yl)acetamide is commercially available with a certified purity of NLT 98%, accompanied by full analytical documentation including MSDS, NMR, HPLC, and LC-MS . This contrasts with some general quinoline-7-yl derivatives that are offered at lower purities (e.g., 95%) without comprehensive analytical support .

Quality Control Analytical Chemistry Procurement

Procurement Traceability: CAS 363135-51-7 Ensures Unambiguous Sourcing

The compound is uniquely identified by CAS Registry Number 363135-51-7, which ensures unambiguous sourcing and traceability . In contrast, the unsubstituted analog N-(quinolin-7-yl)acetamide is associated with a different CAS number (36164-42-8), and many other quinoline-7-yl derivatives may have multiple or ambiguous identifiers, leading to procurement errors [1].

Chemical Identity Procurement Regulatory

Optimal Scientific and Industrial Applications of N-(3-Formylquinolin-7-YL)acetamide


Medicinal Chemistry Scaffold for Monoamine Oxidase B (MAO-B) Probe Development

Due to its measurable but low-potency MAO-B inhibition (IC50 = 17,000 nM) [1] and >5.9-fold selectivity over MAO-A (IC50 > 100,000 nM) [1], N-(3-formylquinolin-7-yl)acetamide is ideally suited as a starting scaffold for structure-activity relationship (SAR) optimization campaigns aimed at developing potent and selective MAO-B inhibitors for neurodegenerative disease research. The 3-formyl group provides a synthetic handle for introducing diverse substituents to enhance binding affinity and pharmacokinetic properties .

Chemical Biology Tool for Counter-Screening and Off-Target Assessment

The well-characterized, low-affinity profile against MAO-B (IC50 = 17,000 nM) [1] and minimal MAO-A interaction [1] establish this compound as a valuable control for counter-screening assays. It can be used to verify that observed biological effects are not due to non-specific MAO inhibition, or as a negative control in high-throughput screens targeting MAO enzymes.

Synthetic Intermediate for Diverse Quinoline-Based Libraries

With an isolated synthetic yield of 86.9% [1] and a reactive 3-formyl group that facilitates condensation and reduction reactions , this compound is an efficient building block for the rapid generation of diverse quinoline-based compound libraries. Its high purity (NLT 98%) and full analytical documentation ensure reproducibility in parallel synthesis and medicinal chemistry workflows.

Reference Standard for Analytical Method Development and Validation

The commercial availability of N-(3-formylquinolin-7-yl)acetamide at NLT 98% purity with accompanying NMR, HPLC, and LC-MS data [1] makes it an excellent reference standard for developing and validating analytical methods for related quinoline derivatives. Its unambiguous CAS Registry Number (363135-51-7) [1] ensures precise identity tracking in regulatory submissions and quality control documentation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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